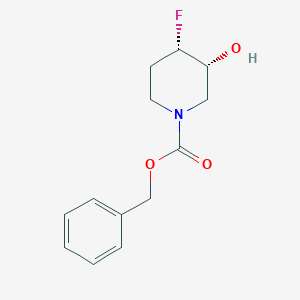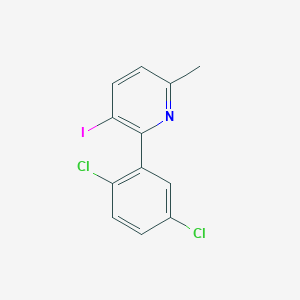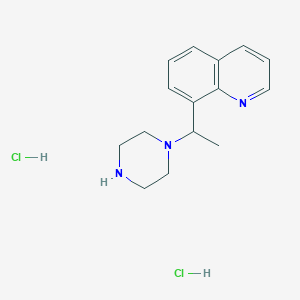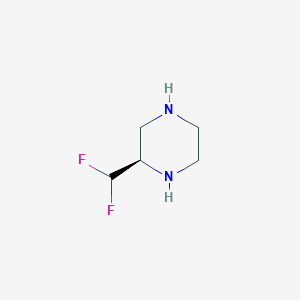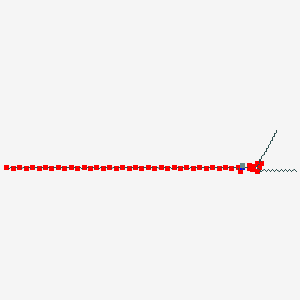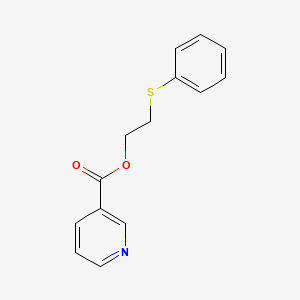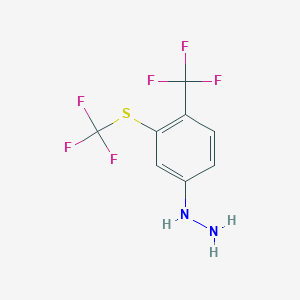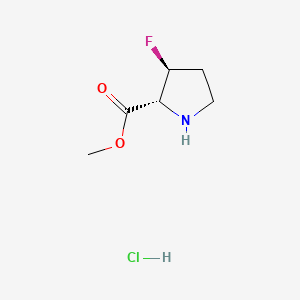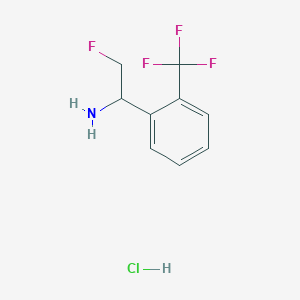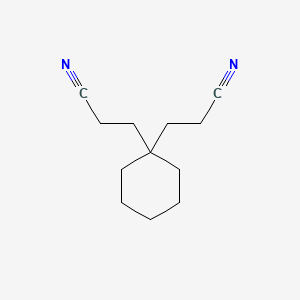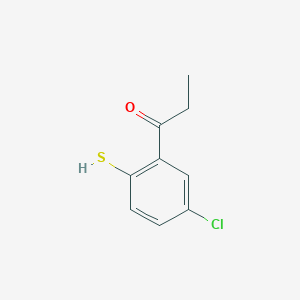
1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClFIO and a molecular weight of 312.51 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound, followed by a series of substitution reactions to introduce the chlorine, fluorine, and iodine atoms . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1-(2-fluoro-4-iodophenyl)propan-2-one can be compared with other halogenated phenyl compounds, such as:
- 1-Chloro-1-(2-fluoro-4-bromophenyl)propan-2-one
- 1-Chloro-1-(2-fluoro-4-chlorophenyl)propan-2-one
- 1-Chloro-1-(2-fluoro-4-methylphenyl)propan-2-one
These compounds share similar structural features but differ in the specific halogen atoms attached to the phenyl ring. The unique combination of chlorine, fluorine, and iodine in this compound gives it distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C9H7ClFIO |
|---|---|
Molekulargewicht |
312.50 g/mol |
IUPAC-Name |
1-chloro-1-(2-fluoro-4-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClFIO/c1-5(13)9(10)7-3-2-6(12)4-8(7)11/h2-4,9H,1H3 |
InChI-Schlüssel |
CWXDWFXWGLSVEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=C(C=C(C=C1)I)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


